Diasp

Vue d'ensemble

Description

Diasp, also known as diazo compounds, are organic compounds characterized by the presence of two linked nitrogen atoms at the terminal position. These compounds are versatile and have become increasingly important in organic synthesis and various other fields. They are particularly known for their ability to serve as precursors to carbenes or metal carbenoids, which are highly reactive intermediates in many chemical reactions .

Synthetic Routes and Reaction Conditions:

Regitz Diazo Transfer Reaction: This is one of the most popular methods for preparing diazo compounds.

Bamford-Stevens Reaction: This method involves the in situ generation of non-stabilized diazo compounds from N-tosylhydrazones in the presence of a base.

Industrial Production Methods:

Sulfonyl-Azide-Free (SAFE) Protocol: This method avoids the use of potentially explosive sulfonyl azides by generating the diazo compound in situ.

Types of Reactions:

Oxidation and Reduction: Diazo compounds can undergo oxidation and reduction reactions, often leading to the formation of carbenes or metal carbenoids.

Substitution: These compounds can participate in substitution reactions, where the diazo group is replaced by another functional group.

Cycloaddition and Cyclopropanation: Diazo compounds are commonly used in cycloaddition and cyclopropanation reactions to form cyclic structures.

Common Reagents and Conditions:

Transition Metals: Transition metals like iron, ruthenium, and cobalt are often used as catalysts in reactions involving diazo compounds.

Major Products:

Carbenes and Metal Carbenoids: These are the primary products formed from the decomposition of diazo compounds.

Cyclopropanes and Cycloadditions: These reactions often lead to the formation of cyclic structures.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Diasp is primarily recognized for its role in synthetic organic chemistry. Its ability to generate carbenes upon decomposition makes it a valuable reagent for various chemical transformations.

Key Applications:

- Carbene Generation : this compound can be utilized to produce carbenes which are highly reactive intermediates. These intermediates are pivotal in cyclopropanation reactions and other transformations that lead to complex organic molecules .

- Asymmetric Synthesis : Recent studies have demonstrated the use of this compound in asymmetric catalysis, allowing for the formation of enantiomerically enriched products. This is particularly important in pharmaceuticals where the activity of a drug can depend on its stereochemistry .

Polymer Science

The application of this compound extends into polymer science, where it serves as a precursor for various polymerization processes.

Key Applications:

- Polymerization Initiators : this compound can act as an initiator in radical polymerization processes. Its ability to generate radicals upon thermal decomposition facilitates the synthesis of polymers with controlled architectures .

- Functional Polymers : Research indicates that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Chemical Biology

In the realm of chemical biology, this compound has been explored for its potential in drug development and biological research.

Key Applications:

- Bioorthogonal Chemistry : this compound derivatives have been employed in bioorthogonal reactions, which allow for selective labeling of biomolecules without interfering with native biochemical processes. This is crucial in studying cellular dynamics and interactions .

- Anticancer Research : Recent investigations have highlighted the potential of this compound-based compounds in targeting cancer cells through specific mechanisms that induce apoptosis. This opens avenues for developing new anticancer therapies .

Case Study 1: Asymmetric Synthesis Using this compound

A notable study demonstrated the use of this compound in a novel asymmetric synthesis pathway that resulted in high yields of chiral compounds suitable for pharmaceutical applications. The reaction conditions were optimized to maximize enantioselectivity, showcasing this compound's versatility as a reagent .

Case Study 2: Polymer Development

In another study, researchers synthesized a series of functional polymers using this compound as an initiator. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating the potential for industrial applications in manufacturing and technology .

Mécanisme D'action

The mechanism of action of diazo compounds involves the generation of carbenes or metal carbenoids, which are highly reactive intermediates. These intermediates can undergo various transformations, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements . The molecular targets and pathways involved depend on the specific reaction and the nature of the diazo compound.

Comparaison Avec Des Composés Similaires

Azo Compounds: These compounds contain a nitrogen-nitrogen double bond (R-N=N-R) and are used in dyes and pigments.

Diazonium Compounds: These compounds have a positively charged nitrogen group (R-N+2) and are used in the synthesis of aromatic compounds.

Uniqueness of Diazo Compounds:

Activité Biologique

DiASP (4-Di-10-Asp) is a fluorescent tracer commonly used in biological research, particularly for studying cellular processes and transport mechanisms. This article explores the biological activity of this compound, focusing on its interactions with organic cation transporters, its applications in cell death studies, and its role as a tracer in various experimental setups.

Overview of this compound

This compound is a derivative of the amino acid aspartate and is primarily utilized as a fluorescent marker in cellular studies. Its ability to permeate cell membranes makes it an effective tool for tracking cellular uptake and transport.

Transport Mechanisms

This compound is known to interact with organic cation transporters (OCTs), particularly OCT2. Research indicates that this compound can serve as a substrate for OCT2, allowing for insights into the transport dynamics of various compounds across cellular membranes.

Substrate-Dependent Trans-Stimulation

A study investigating the trans-stimulation of this compound uptake by different substrates revealed that only a few substrates, such as acetylcholine and agmatine, were able to enhance its uptake significantly. The half-maximal inhibitory concentrations (IC50) for various OCT2 substrates were determined, highlighting the selective nature of this compound's transport mechanism:

| Substrate | IC50 (µM) |

|---|---|

| Ipratropium | 0.24 |

| Lamivudine | 1.90 |

| Metformin | 10.00 |

This data illustrates the varying degrees of interaction between this compound and different OCT2 substrates, emphasizing the need for careful selection of compounds when designing experiments involving this compound .

Applications in Cell Death Studies

This compound has also been employed in studies assessing cell death mechanisms. In experimental setups involving neurodegeneration models, researchers utilized this compound to visualize apoptotic processes in retinal ganglion cells (RGCs). The findings indicated that this compound accumulation correlated with phases of apoptosis, providing a reliable method for tracking cell death in vivo.

Case Study: Neurodegeneration

In a study where staurosporine was used to induce apoptosis, this compound was instrumental in assessing cell death rates. The results showed significant increases in annexin V-positive cells, indicating early-phase apoptosis. The following table summarizes the findings:

| Treatment | Percentage of Apoptosis |

|---|---|

| Control | 15% |

| Staurosporine | 45% |

| PMA + Staurosporine | 60% |

These results underscore the utility of this compound in elucidating the dynamics of cell death and apoptosis pathways .

Molecular Mechanisms

The interaction of this compound with OCT2 suggests specific molecular mechanisms that govern its uptake and transport. Research has shown that certain endogenous compounds can trans-inhibit or trans-stimulate OCT2 activity depending on their concentrations. For instance, while agmatine can enhance this compound uptake at lower concentrations, it may inhibit it at higher concentrations .

Propriétés

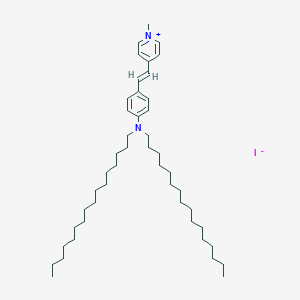

IUPAC Name |

N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZWUVVEWKKDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H79IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-00-8 | |

| Record name | 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.